High Selectivity of DDMS for CYP ω-Hydroxylase (20-HETE Synthesis) over Epoxygenase (EET Synthesis)
DDMS exhibits a high degree of selectivity for inhibiting the CYP ω-hydroxylase pathway responsible for 20-HETE synthesis over the epoxygenase pathway that produces EETs. This is a critical differentiator from less selective inhibitors like 17-ODYA. In rat renal cortical microsomes, DDMS inhibited ω-hydroxylation with an IC50 of 2 µM, whereas its IC50 for inhibiting epoxidation was 60 µM, representing a 30-fold selectivity window [1]. In contrast, the acetylenic inhibitor 17-octadecynoic acid (17-ODYA) is non-selective, inhibiting ω-hydroxylation and epoxidation with similar IC50 values of 7 µM and 5 µM, respectively [1].
| Evidence Dimension | Selectivity for ω-hydroxylase (20-HETE) vs. Epoxygenase (EETs) pathways (IC50 ratio) |
|---|---|
| Target Compound Data | IC50 (ω-hydroxylation) = 2 µM; IC50 (epoxidation) = 60 µM |
| Comparator Or Baseline | 17-ODYA: IC50 (ω-hydroxylation) = 7 µM; IC50 (epoxidation) = 5 µM |
| Quantified Difference | DDMS has a 30-fold selectivity window (60 µM / 2 µM) compared to 17-ODYA's non-selective profile (5 µM / 7 µM = 0.71). |
| Conditions | Rat renal cortical microsomes assayed for arachidonic acid metabolism. |
Why This Matters
For researchers aiming to isolate the specific role of 20-HETE without confounding effects from other CYP metabolites (e.g., EETs), DDMS provides a critical experimental tool that 17-ODYA cannot.
- [1] Wang, M. H., Brand-Schieber, E., Zand, B. A., Nguyen, X., Falck, J. R., Balu, N., & Schwartzman, M. L. (1998). Cytochrome P450-derived arachidonic acid metabolism in the rat kidney: Characterization of selective inhibitors. Journal of Pharmacology and Experimental Therapeutics, 284(3), 966–973. View Source
